4-Chloro-3-nitrobenzamide
Overview
Description
4-Chloro-3-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs have been studied extensively. These compounds are of interest due to their potential applications in drug discovery and material science. For instance, derivatives of chloro-nitrobenzamide, such as 4-chloro-2-nitrobenzenesulfonamide, have been synthesized and characterized, indicating the relevance of chloro-nitrobenzamide structures in the field of coordination chemistry and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of chloro-nitro compounds in heterocyclic oriented synthesis (HOS) . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved NMR, MS, and IR techniques for characterization, indicating the complexity and the need for careful analysis in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of chloro-nitrobenzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide were characterized by X-ray diffraction, revealing their coordination geometry and crystal packing . The molecular structure, including the hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, was also determined using DFT methods, which are crucial for understanding the electronic properties of these compounds .
Chemical Reactions Analysis
Chloro-nitrobenzamide derivatives undergo various chemical reactions, which are essential for their functionalization and application. For example, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, showcasing the reactivity of the nitrobenzamide moiety . The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase is another example of the chemical reactivity of chloro-nitro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzamide derivatives are influenced by their molecular structure. The crystal structure, spectroscopic properties, and thermal behavior of these compounds have been studied to understand their stability and reactivity. For instance, the thermogravimetric and theoretical characterization of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide provided insights into their thermal stability . The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibited a higher melting point than the pure components, indicating enhanced thermal stability .
Scientific Research Applications
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Crystallography
- Application : The crystal structure of 4-Chloro-3-nitrobenzamide has been studied .
- Method of Application : Crystallography involves the study of crystal structures through X-ray diffraction techniques .
- Results : In the crystal of the title compound, C7H5ClN2O3, the molecules are linked by N—H…O and C—H…O hydrogen bonds. The π–π contact between the benzene rings, [centroid–centroid distance = 3.803 (3) Å] may further stabilize the structure .
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Synthesis of Dichlorobenzamide Derivatives
- Field : Organic Chemistry .
- Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of dichlorobenzamide derivatives .
- Method of Application : The synthesis involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Results : A series of dichlorobenzamide derivatives were synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction .
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N-(3-chlorophenethyl)-4-nitrobenzamide Synthesis
- Field : Organic Chemistry .
- Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide .
- Method of Application : The synthesis involves the formation of (4-nitrobenzylidyne)oxonium cation, which exhibits resonance stability and displays the highest intensity under ESI-MS conditions .
- Results : The synthesis results in a resonance-stabilized radical cation C7H4O2+• with m/z 120 .
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Synthesis of Bio-functional Hybrid Molecules
- Field : Organic Chemistry .
- Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule .
- Method of Application : The synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
- Results : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
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Synthesis of Arylamine Compounds
- Field : Organic Chemistry .
- Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of arylamine compounds .
- Method of Application : The synthesis involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Results : A series of dichlorobenzamide derivatives were synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction .
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRJCDXGJRBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066086 | |
Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzamide | |
CAS RN |
16588-06-0 | |
Record name | 4-Chloro-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-nitrobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JS3WES3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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